molecular formula C12H12O6 B3111429 2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid CAS No. 18239-15-1

2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid

Cat. No. B3111429
CAS RN: 18239-15-1
M. Wt: 252.22 g/mol
InChI Key: YJCXTPPWGDHJCL-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid, also known as trimellitic acid, is a chemical compound with the molecular formula C12H12O6 . It is a white crystalline solid that is insoluble in water . Trimellitic acid is used in the production of polyester resins, which are commonly used in the manufacturing of coatings, adhesives, and composites .


Synthesis Analysis

Trimellitic acid is prepared by the oxidation of 1,2,4-trimethylbenzene . The oxidation reagent was prepared separately by portion wise addition of chromium (VI) oxide to a stirred solution of sulphuric acid . The reaction mixture was stirred at 0 0C for 20 min then allowed to attain room temperature during 30 minutes and then placed in an oil bath at 30 °C for 10 minutes .


Molecular Structure Analysis

The molecular structure of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid is represented by the formula C12H12O6 . The compound is a white crystalline solid .


Chemical Reactions Analysis

Trimellitic acid is prepared by the oxidation of 1,2,4-trimethylbenzene . The oxidation process involves the use of chromium (VI) oxide and sulfuric acid .


Physical And Chemical Properties Analysis

2,4,6-Trimethylbenzene-1,3,5-tricarboxylic acid is a white crystalline solid that is insoluble in water . It has a molecular weight of 252.22 .

Scientific Research Applications

Coordination Polymers and Crystal Structures

  • Coordination Polymers and Topological Structures : The compound has been used to synthesize novel coordination polymers, exhibiting unique topological structures. For instance, Zhang et al. (2012) reported the creation of three coordination polymers with new topological structures using 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid derivatives (Zhang et al., 2012).

  • Crystal Structure Investigations : Studies such as those by Münch et al. (2014) have focused on the crystal structure investigations of analogues of trimesic acid, including derivatives of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid (Münch et al., 2014).

Ionophores and Potentiometry

  • Cation Selectivity of Ionophores : Kim et al. (2007) outlined the synthesis and potentiometric evaluation of new derivatives of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid, studying their ion-selective properties for various cations (Kim et al., 2007).

Luminescence and Photoluminescent Studies

  • Photoluminescent Properties : The compound has been utilized in studies exploring its photoluminescent properties. For example, Wang et al. (2013) conducted research on the luminescent properties of zinc(II) coordination polymers using 1,3,5-benzene-tricarboxylic acid, a derivative of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid (Wang et al., 2013).

Oxidation Studies

  • Aerobic Oxidation Catalysis : Hirai et al. (2006) explored the use of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid in the aerobic oxidation of trimethylbenzenes, demonstrating its potential as a catalyst in chemical reactions (Hirai et al., 2006).

Synthesis and Characterization

  • Synthesis and Characterization : Research like that conducted by Bejan et al. (2020) involved the synthesis and characterization of derivatives of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid for various applications (Bejan et al., 2020).

  • Gas Separation Applications : Abdulhamid et al. (2021) synthesized a derivative of 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid for use in gas separation applications, highlighting its functionality in this domain (Abdulhamid et al., 2021).

properties

IUPAC Name

2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCXTPPWGDHJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)O)C)C(=O)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243007
Record name 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethylbenzene-1,3,5-tricarboxylic Acid

CAS RN

18239-15-1
Record name 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18239-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethyl-1,3,5-benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Guo, LL Zhang, HY He, XW Li, D Sun - … Crystallographica Section C …, 2011 - scripts.iucr.org
The title metal–organic framework, [Cd3(C12H9O6)2(C10H8N2)2]n, has been synthesized by a solvothermal reaction. The CdII ions are located in CdO4N2 and CdO6 six-coordinated …
Number of citations: 3 scripts.iucr.org
H He, H Yin, D Wang, H Ma, G Zhang, D Sun - 2010 - Wiley Online Library
A nonplanar triangular carboxylate ligand has been synthesized and applied to assemble metal‐organic frameworksunder hydro‐ or solvothermal conditions. Five new metal‐organic …
X Zhao, X Wang, S Wang, J Dou, P Cui… - Crystal growth & …, 2012 - ACS Publications
A novel supermolecular building blocks (SBBs) based metal–organic framework (MOF), with formula [Zn 7 (TMBHB) 2 ·2NO 3 ·5DMF·4CH 3 CH 2 OH·6H 2 O] n (SDU-1), was …
Number of citations: 100 pubs.acs.org
SV Kolotuchin, PA Thiessen, EE Fenlon… - … A European Journal, 1999 - Wiley Online Library
Nature abhors a vacuum. Attempts to self‐assemble nanoporous crystals (clathrates) with trimesic acid and its analogues reveal a striking variability in carboxylic acid motifs that often …
BK Saha, S Bhattacharya - CrystEngComm, 2010 - pubs.rsc.org
A 1 : 1 binary salt and a cocrystal of two chemically different trigonal symmetric donor molecules, 2,4,6-trimethyl-1,3,5-benzenetricarboxylic acid (MTAH3) and 2,4,6-tris(4-…
Number of citations: 18 pubs.rsc.org
H He, F Dai, A Xie, X Tong, D Sun - CrystEngComm, 2008 - pubs.rsc.org
Three novel metal–organic frameworks, Cu4(OH)2(SO4)(HBTC)2(bpy)·bpy (1), Cu1.5(H2O)(TMBTC)(bpy)·1/2H2O (2) and Cd2(H2O)5(TMBTC)(bpy)2·NO3·3H2O (3), constructed from …
Number of citations: 27 pubs.rsc.org
A Jacobs, FM Amombo Noa - Journal of Chemical Crystallography, 2014 - Springer
A hybrid salt–cocrystal methanol water solvate of p-coumaric acid (p-CA) and quinine (Q) with unexpected stoichiometry was prepared by the slow evaporation technique. The crystals …
Number of citations: 17 link.springer.com
HJ Cheng, M Yu, HX Li, CN Lü, DX Li… - Journal of …, 2013 - Taylor & Francis
Solvothermal reactions of CdCl 2 ·2.5H 2 O with 4,4′-bis(benzoimidazol-1-yl)bibenzene (bimbb) and 1,4-benzenedicarboxylic acid (1,4-H 2 bdc), 4,4′-biphenyldicarboxylic acid (4,4′…
Number of citations: 11 www.tandfonline.com

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